2-chloro-N,N-diisobutylpyridin-4-amine
Overview
Description
2-Chloro-N,N-diisobutylpyridin-4-amine is a chemical compound characterized by its pyridine ring structure with a chlorine atom at the 2-position and diisobutyl groups attached to the nitrogen atom at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-diisobutylpyridin-4-amine typically involves the following steps:
Chlorination: The starting material, N,N-diisobutylpyridin-4-amine, undergoes chlorination to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N,N-diisobutylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Amines: Formed through reduction processes.
Substituted Pyridines: Produced by substitution reactions.
Scientific Research Applications
2-Chloro-N,N-diisobutylpyridin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-Chloro-N,N-diisobutylpyridin-4-amine is similar to other pyridine derivatives, such as 2-chloropyridine and N,N-diisobutylamine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both the chlorine atom and the diisobutyl groups contributes to its distinct chemical behavior and reactivity.
Comparison with Similar Compounds
2-Chloropyridine
N,N-Diisobutylamine
4-Aminopyridine
2-Methylpyridine
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Properties
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-10(2)8-16(9-11(3)4)12-5-6-15-13(14)7-12/h5-7,10-11H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCODXNTKJFAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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